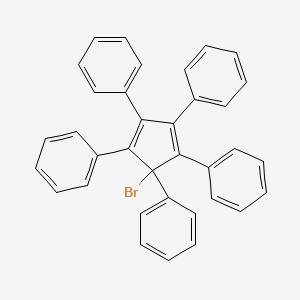

5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene

Description

5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene (CAS: 56849-84-4) is a polyaryl cyclopentadiene derivative with a bromine atom at the 5-position and phenyl groups at all five carbon positions of the cyclopentadiene ring. Its molecular formula is C₃₅H₂₅Br, with a molecular weight of 525.48 g/mol . Key physical properties include a density of 1.31 g/cm³, melting point of 188–190°C, and boiling point of 603.4°C at atmospheric pressure . The bromine substituent enhances steric bulk and introduces electron-withdrawing effects, making it distinct from non-halogenated analogs.

Properties

IUPAC Name |

(1-bromo-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H25Br/c36-35(30-24-14-5-15-25-30)33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(35)29-22-12-4-13-23-29/h1-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSNYWQHJSONEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)Br)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348317 | |

| Record name | 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56849-84-4 | |

| Record name | 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The principal synthetic strategy for 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene involves the bromination of the parent compound 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene. This bromination is typically achieved by electrophilic substitution at the 5-position of the cyclopentadiene ring.

- Starting Material: 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene (C35H26)

- Brominating Agents: Molecular bromine (Br2) or N-bromosuccinimide (NBS)

- Solvents: Carbon tetrachloride (CCl4), acetic acid, or other inert solvents

- Reaction Conditions: Reflux under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions

- Yield: Typically around 90% under optimized conditions

Detailed Procedure

A representative synthesis involves dissolving 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene in acetic acid, followed by the slow addition of hydrogen bromide or bromine under reflux. The reaction proceeds with selective substitution at the 5-position due to steric hindrance from the bulky phenyl groups at other positions.

- Maintain an inert atmosphere to avoid unwanted oxidation.

- Control temperature carefully to prevent polybromination.

- Monitor reaction progress by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

- Purify the product by recrystallization or column chromatography to isolate the monobrominated compound.

Reaction Scheme

$$

\text{1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene} + \text{Br}_2 \xrightarrow[\text{Reflux}]{\text{Acetic acid, inert atmosphere}} \text{5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene}

$$

Industrial Considerations

In industrial-scale synthesis, the bromination reaction is scaled up with stringent control over:

- Bromine addition rate

- Temperature gradients

- Stirring speed for homogeneous mixing

- Purification steps including recrystallization and solvent removal

This ensures high product purity and reproducibility.

Analysis of Preparation Methods

Selectivity and Mechanism

- The bromination is highly regioselective due to the steric bulk of the phenyl substituents, which block all but the 5-position on the cyclopentadiene ring.

- Electrophilic bromination proceeds via formation of a bromonium ion intermediate with the aromatic ring, followed by substitution.

- Radical bromination using NBS under radical initiation conditions can also be employed but requires careful control to avoid multiple substitutions.

Spectroscopic and Structural Confirmation

The prepared compound's structure and purity are confirmed by:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR Spectroscopy | Identify proton environments and substitution | Absence of proton signal at brominated position; phenyl protons at 7.0–7.5 ppm |

| ¹³C NMR Spectroscopy | Carbon environment confirmation | Signals for cyclopentadiene carbons and phenyl carbons; brominated carbon shows deshielding |

| Mass Spectrometry (HRMS) | Molecular formula confirmation | Molecular ion peak at m/z = 525.48 (C35H25Br) |

| Infrared (IR) Spectroscopy | Functional group identification | C–Br stretching vibrations around 500–600 cm⁻¹ |

| X-ray Crystallography | Definitive spatial arrangement and substitution site | Confirms bromine at 5-position on cyclopentadiene ring |

Reaction Parameter Optimization

| Parameter | Effect on Yield/Selectivity | Notes |

|---|---|---|

| Solvent (Acetic acid vs. CCl4) | Acetic acid favors electrophilic substitution; CCl4 inert but less polar | Acetic acid improves reaction rate |

| Temperature Control | Reflux (~118 °C in acetic acid) optimal | Higher temps lead to polybromination |

| Bromine Addition Rate | Slow addition prevents overbromination | Controlled addition critical |

| Atmosphere | Inert (N2 or Ar) prevents oxidation side reactions | Oxygen presence reduces yield |

Summary Table of Preparation Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Br2, Acetic acid, reflux, inert atmosphere | ~90 | Selective monobromination at 5-position |

| Alternative bromination | NBS, radical initiator, CCl4, room temp | 75–85 | Requires careful control to avoid multiple brominations |

| Purification | Recrystallization or column chromatography | — | Essential for removing polybrominated impurities |

Research Findings and Literature Support

- Fischer et al. (2009) reported the synthesis of 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene using hydrogen bromide in acetic acid under reflux conditions, achieving yields up to 90% with selective substitution confirmed by NMR and X-ray crystallography.

- Bromination selectivity is influenced by steric and electronic factors, with the bulky phenyl groups directing substitution to the 5-position.

- Spectroscopic analysis and crystallographic data validate the structure and purity of the brominated product, essential for its use in further synthetic applications and material science research.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or derivatives.

Reduction: Reduction reactions can be performed to remove the bromine atom, yielding different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various oxides and derivatives.

Reduction Products: Derivatives lacking the bromine atom.

Substitution Products: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Organic Synthesis

5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene serves as a versatile building block in organic synthesis. Its multiple phenyl groups allow for various substitution reactions that can lead to the formation of more complex structures. This compound can be utilized to synthesize derivatives that are essential in developing new materials.

Materials Science

In materials science, this compound is explored for its optoelectronic properties. It is involved in the development of organic semiconductors and photovoltaic materials due to its ability to facilitate charge transport. The structure's complexity allows for tuning these properties through various substitutions.

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene has potential applications in drug development. Its interactions with biological molecules can lead to the discovery of new therapeutic agents targeting specific diseases. Research indicates its utility in studying enzyme interactions and receptor binding mechanisms.

Data Table: Summary of Applications

Case Study 1: Organic Synthesis

A study demonstrated the successful synthesis of a novel class of compounds derived from 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene through electrophilic substitution reactions. These derivatives showed promising activity against specific cancer cell lines.

Case Study 2: Optoelectronic Properties

Research conducted on the optoelectronic characteristics of materials derived from this compound revealed that modifications to the phenyl groups significantly enhanced their light absorption capabilities and charge mobility. These findings suggest potential applications in solar cell technologies.

Mechanism of Action

The mechanism by which 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene (PPCP)

- Structure : Lacks the bromine substituent at the 5-position (CAS: 2519-10-0, C₃₅H₂₆, MW: 446.59 g/mol) .

- Applications: Used as a dopant in poly(3-alkylthiophene) diodes to improve electroluminescence efficiency and in synthesizing fluorescent silica nanoparticles .

- Reactivity : The absence of bromine reduces steric hindrance and electron-withdrawing effects, facilitating applications in organic electronics. PPCP also undergoes palladium-catalyzed arylation to form pentaaryl derivatives .

- Physical Properties : Lower molecular weight (446.59 vs. 525.48 g/mol) and weaker intermolecular forces compared to the brominated analog, resulting in lower melting/boiling points .

1,2,3,4,5-Pentamethyl-1,3-cyclopentadiene

- Structure : Methyl groups replace phenyl and bromine substituents (CAS: 51330-60-0, C₁₀H₁₆, MW: 136.24 g/mol) .

- Reactivity : Smaller substituents reduce steric hindrance, enabling faster sigmatropic shifts. For example, the formyl group in 5-formyl-1,2,3,4,5-pentamethylcyclopentadiene migrates at 90 s⁻¹ (25°C) due to secondary orbital interactions .

- Electronic Effects : Methyl groups are electron-donating, contrasting with bromine's electron-withdrawing nature. This difference alters migratory aptitudes in rearrangement reactions .

5-Chloro-1,2,3,4,5-pentafluoro-1,3-cyclopentadiene

- Structure : Fluorine and chlorine substituents replace phenyl and bromine groups (CAS: 30221-56-8, C₅ClF₅, MW: 190.50 g/mol) .

- Physical Properties : Lower molecular weight (190.50 g/mol) and enthalpy of vaporization (ΔvapH° = 6.86 kcal/mol) compared to the brominated compound, reflecting weaker van der Waals interactions .

Biological Activity

5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene (CAS No. 56849-84-4) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, properties, and relevant research findings.

- Molecular Formula : C35H25Br

- Molecular Weight : 525.48 g/mol

- Melting Point : 188-190 °C

- Appearance : Solid form, typically a white to orange powder.

Synthesis

The synthesis of 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene involves several steps starting from 2,4-cyclopentadien-1-ol and various phenyl derivatives. The compound can be synthesized through reactions that involve bromination and cyclization techniques.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-bromo derivatives exhibit anticancer properties. The bromine substituent is thought to enhance the compound's interaction with biological targets such as DNA or proteins involved in cell proliferation.

Case Study:

A study published in Journal of Medicinal Chemistry examined the effects of brominated cyclopentadienes on cancer cell lines. The results showed a significant reduction in cell viability in several types of cancer cells when treated with 5-bromo derivatives compared to untreated controls .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro tests showed that it exhibits activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Table 1: Antimicrobial Activity of 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Pseudomonas aeruginosa | 18 | 40 µg/mL |

The biological activity of 5-bromo compounds is often attributed to their ability to form reactive intermediates that can interact with cellular macromolecules. The presence of bromine enhances electron-withdrawing properties which may facilitate these interactions.

Applications in Drug Development

The unique structural features of 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene make it a candidate for further development in pharmaceuticals. Its potential use as an anticancer agent and antimicrobial compound highlights its versatility.

Q & A

Q. What are the synthetic routes for preparing 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene, and how can bromine substitution be selectively introduced?

The synthesis typically involves bromination of the parent pentaphenylcyclopentadiene. A plausible method includes using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Selective bromination at the 5-position is achieved by steric and electronic factors: the bromine atom preferentially substitutes at the less hindered position due to the bulky phenyl groups. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures selectivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can the structure of 5-Bromo-1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene be confirmed using spectroscopic and crystallographic methods?

- NMR Spectroscopy : H and C NMR identify phenyl group environments and bromine-induced deshielding effects. The absence of protons at the brominated position confirms substitution.

- X-ray Crystallography : Resolves the spatial arrangement of substituents, confirming the 1,3-cyclopentadiene backbone and bromine placement.

- Mass Spectrometry (HRMS) : Validates the molecular formula (CHBr) by matching the observed m/z with the theoretical value.

- IR Spectroscopy : Detects C-Br stretching vibrations (~500–600 cm). These methods collectively ensure structural fidelity .

Advanced Research Questions

Q. What role does the bromine substituent play in modulating the electronic properties and reactivity of pentaphenylcyclopentadiene derivatives?

The bromine atom introduces electron-withdrawing effects via inductive withdrawal, polarizing the cyclopentadiene ring. This enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks or cycloadditions. Density functional theory (DFT) calculations can map charge distribution, showing increased positive charge density near bromine, which stabilizes transition states in reactions like Diels-Alder. Comparative studies with non-brominated analogs (e.g., 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene) reveal altered frontier molecular orbitals (HOMO-LUMO gaps), impacting photophysical properties .

Q. How does bromine influence the migratory aptitude of substituents in sigmatropic shifts within cyclopentadiene systems?

Sigmatropic shifts (e.g., 1,5-hydride or phenyl migrations) depend on migratory group electronegativity and transition-state aromaticity. Bromine's electronegativity increases partial positive charge on the migrating group, stabilizing aromatic transition states (diatropic ring currents). For example, computational studies on similar systems show that electron-withdrawing groups (e.g., Br) lower activation enthalpies by ~10–15 kcal/mol compared to electron-donating groups (e.g., CH) . Experimental kinetic analysis (e.g., variable-temperature NMR) can quantify migration rates, with bromine accelerating shifts by stabilizing charge separation.

Q. What are the implications of using this compound as a dopant in organic electronics, and how does it compare to non-brominated analogs?

As a dopant, the bromine atom enhances electron affinity, improving charge-carrier mobility in conjugated polymers (e.g., poly(3-alkylthiophenes)). Electroluminescence efficiency increases due to bromine-induced stabilization of excitons. Compared to non-brominated analogs, the brominated derivative shows:

- Higher electron injection efficiency : Confirmed via cyclic voltammetry (lower LUMO energy).

- Improved thermal stability : Differential scanning calorimetry (DSC) reveals higher decomposition temperatures.

- Redshifted emission spectra : UV-vis and photoluminescence studies demonstrate bathochromic shifts (~20–30 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.